2,6-二硝基苯甲腈

描述

2,6-Dinitrobenzonitrile is a chemical compound that likely shares characteristics and reactivity with other nitro-substituted aromatic nitriles. These compounds are of interest due to their potential in various chemical reactions and applications, including their role in producing intermediates for dyes, pharmaceuticals, and advanced materials.

Synthesis Analysis

The synthesis of compounds similar to 2,6-Dinitrobenzonitrile often involves nitration reactions, where nitro groups are introduced into an aromatic ring, followed by the introduction of a nitrile group. Techniques such as electrochemical methods have been explored for generating carbenes and nitrenes, which might be applicable for synthesizing nitro-substituted nitriles through subsequent reactions (Petrosyan & Niyazymbetov, 1989).

科学研究应用

有机合成

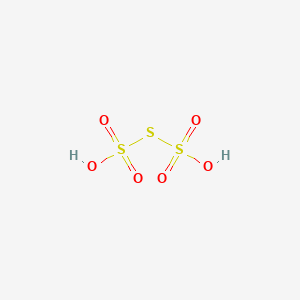

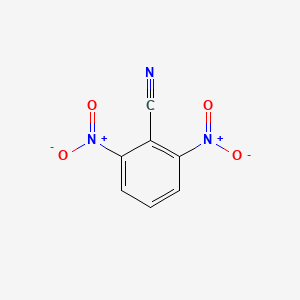

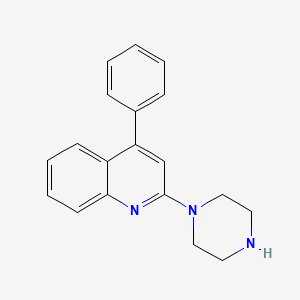

2,6-二硝基苯甲腈: 在有机合成中被用作各种化学反应的前体。 它的腈基可以作为一种通用的官能团,可以通过还原或水解分别转化为其他官能团,例如胺或羧酸 {svg_1}。该化合物的二硝基构型也允许在芳香环上进行选择性反应,使其成为构建复杂有机分子的宝贵工具。

催化

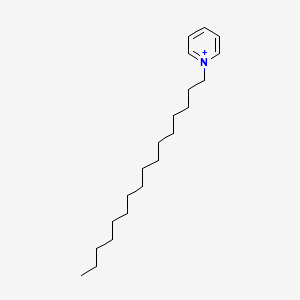

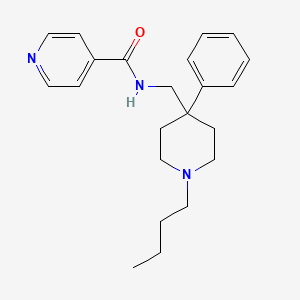

在催化方面,2,6-二硝基苯甲腈因其在卡宾转化中的作用而被研究 {svg_2}。卡宾是高反应性的中间体,该化合物中存在吸电子硝基可以稳定卡宾,从而使反应更加可控。这种稳定作用对于合成各种有机化合物至关重要,包括药物和农药。

材料科学

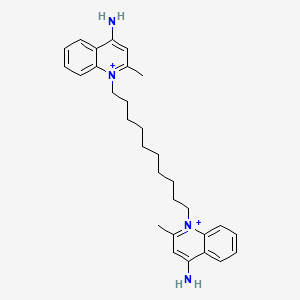

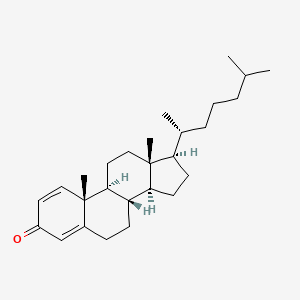

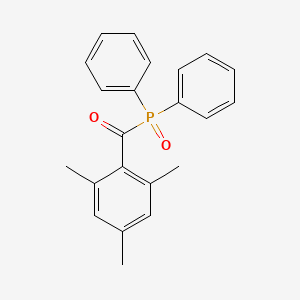

2,6-二硝基苯甲腈中的硝基可以参与氢键,这对于设计具有特定性质的材料非常有益 {svg_3}。例如,它可以用来制造具有增强热稳定性的聚合物,或制造用于电子应用的低介电常数材料。

分析化学

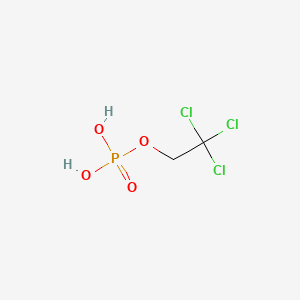

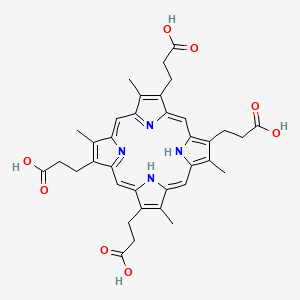

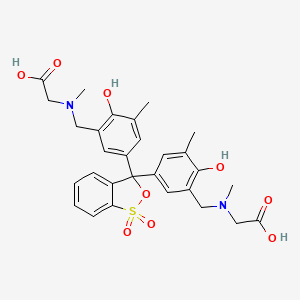

2,6-二硝基苯甲腈: 由于其明确定义的特性,如特定的熔点和纯度,可以作为高效液相色谱 (HPLC) 的标准物质 {svg_4}。它有助于校准设备和量化复杂混合物中的物质。

药物研究

在药物研究中,2,6-二硝基苯甲腈是合成药物分子的潜在中间体。 其化学结构允许引入各种取代基,这可能导致新治疗剂的开发 {svg_5}.

安全和环境研究

2,6-二硝基苯甲腈的安全特性对于实验室环境中的处理和储存至关重要。 它已被分类为急性口服、皮肤和吸入毒性,这对使用该化学物质的研究人员来说至关重要的信息 {svg_6}。此外,了解其环境影响,例如其在水和土壤中的行为,对于评估其生态足迹至关重要。

安全和危害

属性

IUPAC Name |

2,6-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O4/c8-4-5-6(9(11)12)2-1-3-7(5)10(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDGHQSJZAFMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188714 | |

| Record name | Dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35213-00-4 | |

| Record name | Dinitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035213004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structural characteristics of 2,6-Dinitrobenzonitrile?

A1: 2,6-Dinitrobenzonitrile crystallizes in an orthorhombic crystal system with the space group Pbcn. Its unit cell dimensions are a = 13.081(6) Å, b = 9.027(4) Å, and c = 6.545(3) Å at 297 K []. The molecule exhibits intermolecular C–H⋯O and C–H⋯N hydrogen bonds, contributing to its packing arrangement within the crystal lattice [].

Q2: Are there any notable intramolecular interactions within the 2,6-Dinitrobenzonitrile molecule?

A2: While 2,6-Dinitrobenzonitrile doesn't exhibit the same short contact distances seen in its isomers like 6-methyl-2-nitrobenzonitrile or 5-chloro-2-nitrobenzonitrile, its molecular packing is influenced by hydrogen bonding. Specifically, two C–H⋯O hydrogen bonds and one C–H⋯N hydrogen bond contribute to the formation of molecular sheets within the crystal structure [].

Q3: How does the presence of nitro groups affect the properties of aromatic compounds like 2,6-Dinitrobenzonitrile?

A3: Nitro groups are strong electron-withdrawing groups, significantly impacting the electronic properties of aromatic compounds. In the context of organic solar cells, incorporating nitro groups into tris-thiophene derivatives, such as 4-[35-(4-aminophenyl)[12,22:25,32-terthiophen]-15-yl]-2,6-dinitrobenzonitrile (C2,5B4TA), influences their electrochemical behavior and photovoltaic performance compared to their non-nitrated counterparts []. This effect arises from the nitro group's ability to modify the frontier molecular orbitals, impacting electron transfer processes relevant to photovoltaic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(1-Methylpropyl)phenoxy]-1-(isopropylamino)-2-propanol](/img/structure/B1207917.png)

![[[(2R,3S,4S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1207920.png)

![9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1207921.png)